molecular formula C12H17BrN2O3 B6632398 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide

5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide

Cat. No. B6632398
M. Wt: 317.18 g/mol
InChI Key: DRJWCXLBEYZGIX-UHFFFAOYSA-N
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Description

5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide is not fully understood. However, it is believed to act by binding to specific receptors or enzymes in the body, thereby modulating their activity. This modulation can result in various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide can modulate the activity of various enzymes and receptors in the body, resulting in a range of biochemical and physiological effects. These effects include the inhibition of bacterial growth, the induction of apoptosis in cancer cells, and the modulation of neuronal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide is its versatility in various research fields. Its potential applications in the synthesis of metal complexes and as a fluorescence probe make it a valuable tool for researchers. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are numerous future directions for the research of 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies can be conducted to investigate its potential applications in other research fields, such as materials science and environmental chemistry.
Conclusion
In conclusion, 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide is a versatile compound with potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide involves the reaction of 5-bromo-2-hydroxybenzoic acid with 2-(2-methoxyethylamino)ethylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with acetic anhydride to yield the final product.

Scientific Research Applications

5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide has been extensively studied for its potential applications in various fields. It has been used as a ligand for the synthesis of metal complexes with potential antimicrobial and anticancer activities. The compound has also been investigated for its potential as a fluorescence probe for the detection of metal ions and as a potential therapeutic agent for the treatment of neurodegenerative diseases.

properties

IUPAC Name

5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3/c1-18-7-6-14-4-5-15-12(17)10-8-9(13)2-3-11(10)16/h2-3,8,14,16H,4-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJWCXLBEYZGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCNC(=O)C1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide

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